Ethyl 2-mercaptothiazole-5-carboxylate
Overview
Description
Ethyl 2-mercaptothiazole-5-carboxylate is a chemical compound with the CAS Number: 1485286-94-9 . Its IUPAC name is ethyl 2-thioxo-2,3-dihydro-1H-1lambda3-thiazole-5-carboxylate . The molecular weight of this compound is 190.27 .
Molecular Structure Analysis
The InChI code for Ethyl 2-mercaptothiazole-5-carboxylate is 1S/C6H8NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3,11H,2H2,1H3,(H,7,10) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
Ethyl 2-mercaptothiazole-5-carboxylate has a predicted boiling point of 286.2±50.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be 7.35±0.40 .
Scientific Research Applications
Chemical Synthesis
Ethyl 2-mercaptothiazole-5-carboxylate is used as a building block in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it a valuable tool in the field of organic chemistry .
Pharmaceutical Applications
Thiazole derivatives, such as Ethyl 2-mercaptothiazole-5-carboxylate, have been found to have several biological activities. These include antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, and antitumor or cytotoxic activities . This makes them valuable in the development of new drugs and treatments .
Antimicrobial and Antifungal Applications
Thiazole derivatives have been found to have antimicrobial and antifungal properties . This makes Ethyl 2-mercaptothiazole-5-carboxylate potentially useful in the development of new antimicrobial and antifungal agents .
Antiviral Applications
Thiazole derivatives have been found to have anti-HIV activity . This suggests that Ethyl 2-mercaptothiazole-5-carboxylate could potentially be used in the development of new antiviral drugs .
Neuroprotective Applications
Thiazole derivatives have been found to have neuroprotective properties . This suggests that Ethyl 2-mercaptothiazole-5-carboxylate could potentially be used in the treatment of neurological disorders .
Cancer Treatment Applications
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests that Ethyl 2-mercaptothiazole-5-carboxylate could potentially be used in the development of new cancer treatments .
Safety and Hazards
The safety information available indicates that Ethyl 2-mercaptothiazole-5-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBXQKQVVRFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-mercaptothiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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